molecular formula C17H17NO2 B1211350 Etazepine CAS No. 88124-27-0

Etazepine

Cat. No. B1211350
CAS RN: 88124-27-0
M. Wt: 267.32 g/mol
InChI Key: BLGFGFHRMMDRPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etazepine involves the formation of the tricyclic core structure. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired tricyclic structure .

Industrial Production Methods: Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Etazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs .

Scientific Research Applications

Mechanism of Action

Etazepine exerts its effects primarily through the GABAergic system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This action helps to stabilize neuronal activity and prevent seizures .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Etazepine’s uniqueness lies in its specific tricyclic structure and its potent anticonvulsant activity at doses significantly lower than those causing neurotoxic effects. Its long-acting anticonvulsant effect and lack of tolerance development further distinguish it from other compounds .

properties

CAS RN

88124-27-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

11-ethoxy-5-methyl-11H-benzo[c][1]benzazepin-6-one

InChI

InChI=1S/C17H17NO2/c1-3-20-16-12-8-4-5-9-13(12)17(19)18(2)15-11-7-6-10-14(15)16/h4-11,16H,3H2,1-2H3

InChI Key

BLGFGFHRMMDRPC-UHFFFAOYSA-N

SMILES

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C

Canonical SMILES

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C

Other CAS RN

88124-27-0

synonyms

5,6-dihydro-5-methyl-11-ethoxydibenzo(b,e)azepin-6-one
etazepine

Origin of Product

United States

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